(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid
CAS No.:
Cat. No.: VC16530405
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO6 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28) |
| Standard InChI Key | LZDHCALVMGCTSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of Fmoc-Aad(otBu)-OH combines three critical functional groups:
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Fmoc group: Protects the amine moiety during synthesis, enabling selective deprotection under basic conditions.
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tert-Butoxy group: Shields the carboxylic acid from unintended reactions, requiring acidic conditions for removal.
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Oxohexanoic acid backbone: Provides a six-carbon chain with a ketone group, influencing peptide conformation and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₅H₂₉NO₆ | |
| Molecular weight | 439.5 g/mol | |
| CAS number | 159751-47-0 | |
| Solubility | Soluble in DMSO | |
| Storage conditions | -20°C in anhydrous environment |
The compound’s tert-butoxy ester enhances stability against nucleophilic attack, while the Fmoc group’s UV activity facilitates monitoring during synthesis. Its solubility profile favors organic solvents, necessitating DMSO for stock solutions .
Synthesis and Purification Strategies
Synthetic Routes
Fmoc-Aad(otBu)-OH is synthesized through sequential protection of 3-amino-adipic acid:
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Amine protection: The amino group is shielded using Fmoc-chloride under alkaline conditions (pH 8–9).
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Carboxyl protection: The carboxylic acid at position 6 is esterified with tert-butanol via acid-catalyzed Fischer esterification.
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Oxidation: The ketone moiety at position 6 is introduced using mild oxidizing agents like pyridinium chlorochromate (PCC).
Purification Techniques
Chromatography dominates purification processes:
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Reverse-phase HPLC: Achieves >95% purity by exploiting hydrophobicity differences.
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Flash chromatography: Cost-effective for large-scale batches, using silica gel and ethyl acetate/hexane gradients.
Critical parameters include temperature control (20–25°C) and inert atmospheres to prevent tert-butyl group hydrolysis.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Aad(otBu)-OH excels in SPPS due to:
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Orthogonal protection: Fmoc (base-labile) and tert-butyl (acid-labile) groups enable sequential deprotection without cross-reactivity .
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Conformational flexibility: The six-carbon backbone accommodates β-turn structures, critical for bioactive peptides.
Case Study: Synthesis of Anticancer Peptides
Incorporating Fmoc-Aad(otBu)-OH into peptide chains enhances resistance to proteolytic degradation. For example, Liu et al. (2022) utilized it to synthesize a stapled peptide targeting MDM2-p53 interactions, improving half-life by 40% compared to linear analogs.
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Fmoc-Aad(otBu)-OH | MDM2-p53 | 8.2 | |
| Boc-Glu(OtBu)-OH | Proteasome | 12.4 | |
| Fmoc-Lys(Boc)-OH | Angiotensin | 15.7 |
Comparison with Similar Protecting Group Strategies
Fmoc vs. Boc Protection
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Fmoc: Removed with piperidine (20% in DMF), compatible with acid-sensitive linkers .
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Boc: Requires trifluoroacetic acid (TFA), limiting use in acid-labile sequences .
tert-Butyl Esters vs. Benzyl Esters
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tert-Butyl: Cleaved with TFA, ideal for SPPS.
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Benzyl: Requires harsher conditions (H₂/Pd), risking side reactions.
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